Synthesis and Characterization of Bis(pentachlorophenyl) disulfide: A Technical Guide
Synthesis and Characterization of Bis(pentachlorophenyl) disulfide: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(pentachlorophenyl) disulfide, a halogenated aromatic disulfide. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation and analysis of this compound.
Introduction
Bis(pentachlorophenyl) disulfide, with the chemical formula (C₆Cl₅)₂S₂, is a highly chlorinated organosulfur compound. Its structure consists of two pentachlorophenyl rings linked by a disulfide bond. The high degree of chlorination imparts significant chemical stability and lipophilicity to the molecule, making it a subject of interest in various fields, including materials science and environmental chemistry. Understanding its synthesis and characterizing its properties are crucial for its potential applications and for assessing its environmental presence.
This guide will detail a robust method for the synthesis of Bis(pentachlorophenyl) disulfide via the oxidation of pentachlorothiophenol. It will further provide a thorough discussion on the analytical techniques employed for its characterization, supported by established data and references to similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(pentachlorophenyl) disulfide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂Cl₁₀S₂ | PubChem |
| Molecular Weight | 562.8 g/mol | PubChem |
| Appearance | Solid (at room temperature) | CymitQuimica |
| Solubility | Low in water, higher in organic solvents | CymitQuimica |
| CAS Number | 22441-21-0 | PubChem |
| IUPAC Name | 1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene | PubChem |
Synthesis of Bis(pentachlorophenyl) disulfide
The primary and most direct route for the synthesis of Bis(pentachlorophenyl) disulfide is the oxidative coupling of its corresponding thiol, pentachlorothiophenol (C₆Cl₅SH). This reaction involves the formation of a disulfide bond (S-S) from two thiol (S-H) groups.
Underlying Principle: Oxidation of Thiols
The conversion of thiols to disulfides is a common and fundamental reaction in organic chemistry. It is an oxidation reaction where two thiol molecules are dehydrogenated to form a disulfide. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like air (oxygen) to stronger oxidants such as hydrogen peroxide, halogens, or metal salts. The choice of oxidant and reaction conditions can influence the reaction rate and the purity of the final product.
For the synthesis of Bis(pentachlorophenyl) disulfide, a common and effective method involves the use of an oxidizing agent in a suitable solvent.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of Bis(pentachlorophenyl) disulfide.
Experimental Protocol
This protocol describes a representative method for the synthesis of Bis(pentachlorophenyl) disulfide.
Materials:
-
Pentachlorothiophenol (C₆Cl₅SH)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of pentachlorothiophenol in glacial acetic acid. The choice of acetic acid as a solvent is due to its ability to dissolve the starting material and its compatibility with the oxidizing agent.
-
Addition of Oxidizing Agent: While stirring the solution at room temperature, slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise. The reaction is exothermic, and a controlled addition is necessary to maintain the temperature and prevent side reactions.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (pentachlorothiophenol) is no longer detectable.
-
Product Precipitation and Isolation: Upon completion of the reaction, the product, Bis(pentachlorophenyl) disulfide, will precipitate out of the solution as it is less soluble in the reaction mixture than the starting thiol. The precipitate can be collected by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any residual acetic acid and other water-soluble impurities. Subsequently, wash with cold ethanol to remove any unreacted starting material and other organic impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove all traces of solvent.
Rationale for Experimental Choices:
-
Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a clean and efficient oxidizing agent, with water being its only byproduct, which simplifies the purification process.
-
Glacial Acetic Acid as Solvent: It provides a suitable reaction medium and can be easily removed during the work-up.
-
Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds, allowing for the removal of impurities and resulting in a crystalline product.
Characterization of Bis(pentachlorophenyl) disulfide
A comprehensive characterization is essential to confirm the identity and purity of the synthesized Bis(pentachlorophenyl) disulfide. The following techniques are typically employed.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique that provides unambiguous structural information, including bond lengths, bond angles, and the overall molecular conformation.
The crystal structure of Bis(pentachlorophenyl) disulfide has been reported. The molecule lies on a twofold axis, with the two pentachlorophenyl rings being twisted relative to each other. The C—S—S—C torsion angle is approximately -82.8°.
Molecular Structure Diagram:
Caption: 2D representation of the Bis(pentachlorophenyl) disulfide molecule.
Spectroscopic Techniques
a) Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Bis(pentachlorophenyl) disulfide, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (562.8 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic due to the presence of ten chlorine atoms.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR spectroscopy is a valuable tool for characterizing the carbon framework of the molecule. Due to the symmetry in Bis(pentachlorophenyl) disulfide, the ¹³C NMR spectrum is expected to be relatively simple. The pentachlorophenyl ring should exhibit a set of distinct signals corresponding to the different carbon environments. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the disulfide bridge.
c) Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Bis(pentachlorophenyl) disulfide would be characterized by absorption bands corresponding to:
-
C-Cl stretching vibrations: Typically observed in the fingerprint region.
-
C=C stretching vibrations of the aromatic ring.
-
The S-S stretching vibration is typically weak and can be difficult to observe in the IR spectrum.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized compound. A suitable reversed-phase column with an appropriate mobile phase would allow for the separation of the product from any remaining starting material or byproducts.
Safety and Handling
Bis(pentachlorophenyl) disulfide and its precursor, pentachlorothiophenol, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has outlined a detailed approach to the synthesis and characterization of Bis(pentachlorophenyl) disulfide. The synthesis via oxidative coupling of pentachlorothiophenol is a reliable method, and a combination of crystallographic, spectroscopic, and chromatographic techniques provides a robust framework for its comprehensive characterization. The information presented herein serves as a valuable resource for researchers and scientists working with this and related halogenated aromatic compounds.
References
-
PubChem. Bis(pentachlorophenyl) disulfide. National Center for Biotechnology Information. [Link]
- Deng, S.-L., Long, L.-S., Xie, S.-Y., Huang, R.-B., Zheng, L.-S., & Ng, S. W. (2003). Bis(pentachlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 59(6), o843–o844.
- Gomez-Benitez, V., et al. (2006). Synthesis of Diaryl Disulfides by Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 2006(12), 1913-1916.
-
Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
- Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529.
